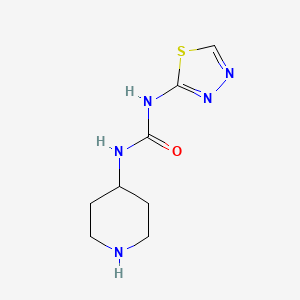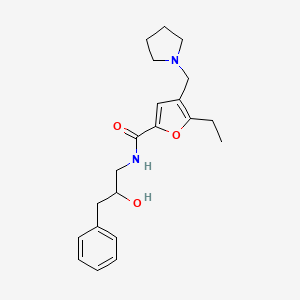![molecular formula C21H33N3O3 B5901599 (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one](/img/structure/B5901599.png)
(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one, also known as MBBA, is a chemical compound that has gained significant attention in the field of scientific research. MBBA is a small molecule that belongs to the class of azepanones, and it has been found to exhibit various biological activities, making it an attractive target for drug discovery and development.
Mechanism of Action
The mechanism of action of (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and apoptosis. (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one has been shown to inhibit the activity of various enzymes, including protein kinases and proteases, which play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-proliferative activities. It has also been shown to modulate the expression of various genes involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one is its small size, which makes it an attractive target for drug development. It also exhibits good bioavailability and pharmacokinetic properties. However, one of the limitations of (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one is its relatively low potency, which may limit its therapeutic efficacy.
Future Directions
There are several future directions for the research on (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to explore its potential application in combination with other drugs for the treatment of cancer and other diseases. Additionally, the development of more potent derivatives of (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one may lead to the discovery of more effective drugs.
Synthesis Methods
The synthesis of (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one involves the reaction of 4-morpholin-4-ylbutan-1-ol with 2-(chloromethyl)-4-(4-morpholin-4-ylbutoxy)benzene in the presence of a base, followed by cyclization of the resulting intermediate to form (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one. This method has been reported to yield (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one in good yield and purity.
Scientific Research Applications
(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one has been extensively studied for its potential application in the treatment of various diseases, including cancer and cardiovascular diseases. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. (3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one has also been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
properties
IUPAC Name |
(3S)-3-[[2-(4-morpholin-4-ylbutoxy)phenyl]methylamino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c25-21-19(8-3-4-10-22-21)23-17-18-7-1-2-9-20(18)27-14-6-5-11-24-12-15-26-16-13-24/h1-2,7,9,19,23H,3-6,8,10-17H2,(H,22,25)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRUJLKEVMVWIG-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NCC2=CC=CC=C2OCCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@H](C1)NCC2=CC=CC=C2OCCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-2-{[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]methyl}phenol](/img/structure/B5901523.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5901524.png)

![4'-(3,3-dimethylbutyl)-1-[(1-methylcyclopropyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5901530.png)


![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B5901556.png)
![ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate](/img/structure/B5901564.png)
![2,6-difluoro-N-(2-hydroxyethyl)-3-methoxy-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5901568.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(4-methyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B5901571.png)
![N-[2-(4-phenyl-5-pyridin-4-yl-1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B5901583.png)
![[2-({4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5901592.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide](/img/structure/B5901602.png)
![N-(3-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}phenyl)propanamide](/img/structure/B5901607.png)